molecular formula C14H10O3 B1330100 4-Formylphenyl benzoate CAS No. 5339-06-0

4-Formylphenyl benzoate

Cat. No. B1330100
CAS RN: 5339-06-0
M. Wt: 226.23 g/mol
InChI Key: KYZWJGYDXCOKRS-UHFFFAOYSA-N
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Description

4-Formylphenyl benzoate is a chemical compound with the CAS Number: 5339-06-0. Its molecular weight is 226.23 and its IUPAC name is 4-formylphenyl benzoate .


Molecular Structure Analysis

The molecular structure of 4-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C14H10O3/c15-10-11-6-8-13 (9-7-11)17-14 (16)12-4-2-1-3-5-12/h1-10H .


Physical And Chemical Properties Analysis

4-Formylphenyl benzoate has a molecular weight of 226.23 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Antibacterial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 4-Formylphenyl benzoate is used as a precursor for the construction of new series of heterocyclic scaffolds that contain thiazole and thiazolidin-5-one rings . These scaffolds have been found to exhibit antibacterial activity .
  • Methods of Application : The compound is synthesized by refluxing 4-formylphenyl benzoate with 2-cyanoacetohydrazide in ethanol . The resulting cyanoacetyl hydrazone is then used to construct the heterocyclic scaffolds .
  • Results : Among the synthesized thiazole derivatives, compounds 5, 6, and 8a showed antibacterial activity close to the standard chemotherapeutic (Ampicillin) .

Liquid Crystal Technology

  • Scientific Field : Polymer Chemistry and Technology
  • Application Summary : Phenyl benzoate derivatives, including 4-Formylphenyl benzoate, are used in the creation of liquid crystals . These liquid crystals have a wide range of applications, including information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, medicine, laser technology, opto- and microelectronics .
  • Results : The resulting compounds have low phase transition temperatures, a broad range of mesophase existence, tunability of dielectric and electrooptical properties, and relatively low viscosity . These properties make them of interest for practical application and for further development of the theory of the liquid crystalline state of matter .

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-(4-formylphenyl)benzoate, indicates that it may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 4-Formylphenyl benzoate are not mentioned in the sources I found, one study discusses the antibacterial activity of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety . This suggests potential future research directions in the development of new antibacterial agents.

properties

IUPAC Name

(4-formylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZWJGYDXCOKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277671
Record name 4-formylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl benzoate

CAS RN

5339-06-0
Record name 5339-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml flask were added 45.6 grams (0.374 mol) 4-hydroxylbenzaldehyde, 150 ml of acetone and 25.8 grams (0.187 mol) potassium carbonate. Then, 52.1 ml (0.449 mol) of benzoyl chloride (BzCl) was added therein dropwise slowly at a temperature of about 0° C. After the addition, the mixture was warmed up to room temperature and the reaction lasted 2 hours. The residue was extracted 3 times with ethyl acetate (150 ml×3). The organic phases were combined, dried over anhydrous sodium sulfate and concentrated till dry to obtain 76.08 grams (0.336 mol) 4-benzoyloxybenzaldehyde. Next, 35.7 ml (0.37 mol) of 4-fluoroaniline was added dropwise to a solution of the obtained 4-benzoyloxybenzaldehyde in 300 ml of ethyl acetate. The reaction lasted 1 hours. The reaction mixture was filtered. The obtained solid was recrystallized from anhydrous ethanol to obtain 60.3 grams (0.189 mol) white solid, namely compound II-1. 1H NMR (400 MHz, CDCl3): δ 7.09-7.14 (m, 2H, Cpr-H), 7.23-7.28 (m, 2H, Cpr-H), 7.37-7.39 (m, 2H, Cpr-H), 7.54-7.59 (m, 2H, Cpr-H), 7.67-7.71 (m, 1H, Cpr-H), 7.99-8.02 (m, 2H, Cpr-H), 8.24-8.26 (m, 2H, Cpr-H), 8.49 (s, 1H, —CH—).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
E Abdel-Galil, EB Moawad, A El-Mekabaty… - Synthetic …, 2018 - Taylor & Francis
… In this paper, we synthesized various series of thiazole derivatives using 4-formylphenyl benzoate as a starting material. The reactivity of some of these thiazoles towards Knoevenagel …
Number of citations: 16 www.tandfonline.com
SM Eldaly, DS Zakaria, NH Metwally - 2023 - researchsquare.com
… This research detailed synthesis of three series of thiazolidinone derivatives based on 4-formylphenyl benzoate 1a and 4-formyl-2-methoxyphenyl benzoate 1b as key precursors and …
Number of citations: 2 www.researchsquare.com
E Abdel‐Galil, EB Moawad… - Journal of …, 2018 - Wiley Online Library
… 4-Formylphenyl benzoate (1) was prepared according to the reported method 13. The oxazol-4-one derivative 3a was afforded by the reaction of phenyl benzoate aldehyde 1 with …
Number of citations: 9 onlinelibrary.wiley.com
S Magdy Eldaly, D Salama Zakaria… - Chemistry & …, 2023 - Wiley Online Library
… This research detailed synthesis of three series of thiazolidinone derivatives based on 4-formylphenyl benzoate 1 a and 4-formyl-2-methoxyphenyl benzoate 1 b as key precursors and …
Number of citations: 3 onlinelibrary.wiley.com
K Jain, S Malviya, AK Gupta, A Kharia - International Journal of …, 2014 - Citeseer
… Equimolar quantity of the 4-formylphenyl Benzoate (II-a) solution in 5 ml C2H5OH was then added drop wise with continuous stirring. The reaction was kept under reflux for …
Number of citations: 3 citeseerx.ist.psu.edu
NH Metwally, MA Badawy, DS Okpy - Synthetic Communications, 2018 - Taylor & Francis
… Solution of 3-phenyl-4-thioxo-2-thiazolidinone 1 (0.01 mol) in 10 mL of glacial acetic acid and 4-formylphenyl benzoate, 4-formyl-2-methoxyphenyl benzoate or salicylaldehyde 2a–c (…
Number of citations: 13 www.tandfonline.com
D Lorcy, M Guerro, JF Bergamini… - The Journal of Physical …, 2013 - ACS Publications
… 4,5-Bisthiomethyl-1,3-dithiole-2-thione (1g, 4.42 mmol) and 4-formylphenyl benzoate (1g, 4.42 mmol) were added under inert atmosphere to 5 mL of P(OEt) 3 . The reaction mixture was …
Number of citations: 16 pubs.acs.org
GN Lim, CO Obondi, F D'Souza - Angewandte Chemie, 2016 - Wiley Online Library
… This compound was subsequently reacted with 4-carboxy benzaldehyde to obtain meso-tris(pentafluorophenyl)-(4′-formylphenyl benzoate)porphyrin. Reaction of formyl functionalized …
Number of citations: 56 onlinelibrary.wiley.com
E Abdel‐Galil, MM Girges, GE Said - ChemistrySelect, 2020 - Wiley Online Library
… Thus, condensation of compound 9 with a series of different aldehydes and ketones namely; cinnamaldehyde, 4-formylphenyl benzoate,35 furfural, thiophene-2-carbaldehyde, 1,3-…
YP Agrawal, MY Agrawal… - Chemical Biology & Drug …, 2015 - Wiley Online Library
Aldose reductase ( ALR ) enzyme plays a significant role in conversion of excess amount of glucose into sorbitol in diabetic condition, inhibitors of which decrease the secondary …
Number of citations: 20 onlinelibrary.wiley.com

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